3-(3-Methylbenzyl)azetidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

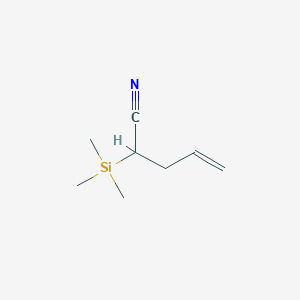

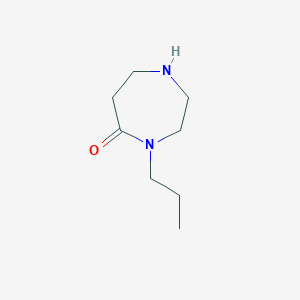

3-(3-メチルベンジル)アゼチジンは、窒素を含むヘテロ環式化合物であり、4員環のアゼチジン環に3-メチルベンジル基が置換されています。アゼチジンは、その有意な環ひずみにより、独特の反応性と安定性を特徴としています。

2. 製法

合成経路と反応条件: 3-(3-メチルベンジル)アゼチジンの合成は、一般的に適切な前駆体の環化を伴います。 . この反応は、アゼチジン環を高い位置選択性と立体選択性で構築するのに有効です。

工業的製造方法: 3-(3-メチルベンジル)アゼチジンを含むアゼチジンの工業的製造は、多くの場合、マイクロ波支援の環状縮合反応を用います。 例えば、第一級アミンとアルキルジハライドを、アルカリ性水性媒体中でマイクロ波照射下で反応させると、アゼチジンを効率的に得られます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylbenzyl)azetidine typically involves the cyclization of appropriate precursors. . This reaction is efficient for constructing the azetidine ring with high regio- and stereoselectivity.

Industrial Production Methods: Industrial production of azetidines, including this compound, often employs microwave-assisted cyclocondensation reactions. For instance, the reaction of primary amines with alkyl dihalides under microwave irradiation in an alkaline aqueous medium can yield azetidines efficiently .

化学反応の分析

反応の種類: 3-(3-メチルベンジル)アゼチジンは、以下のような様々な化学反応を起こします。

酸化: 過マンガン酸カリウム(KMnO4)などの強力な酸化剤を用いて、アゼチジン環の酸化開裂を行うことができます.

還元: 還元反応により、水素化リチウムアルミニウム(LiAlH4)などの還元剤を用いて、アゼチジンを対応するアミンに変換することができます。

一般的な試薬と条件:

酸化: 酸性条件下でのKMnO4。

還元: 無水エーテル中でのLiAlH4。

置換: 穏やかな条件下での様々な求核剤。

主な生成物:

酸化: ベンジル基の開裂から得られる安息香酸。

還元: 第一級アミン。

置換: 様々な置換基を持つ官能基化されたアゼチジン。

科学的研究の応用

3-(3-メチルベンジル)アゼチジンは、科学研究で様々な用途があります。

作用機序

3-(3-メチルベンジル)アゼチジンの作用機序は、アゼチジン環を通じて分子標的と相互作用することを伴います。環ひずみは、N-C結合の開裂を促進し、化合物が様々な化学反応に関与することを可能にします。 この反応性は、酵素や受容体と相互作用し、その機能を調節できるため、生物活性にとって重要です .

類似化合物:

アゼチジン: 4員環を持つ母体化合物。

アジリジン: より強い環ひずみを有する3員環の窒素含有環。

ピロリジン: 環ひずみがより小さい5員環の窒素含有環。

独自性: 3-(3-メチルベンジル)アゼチジンは、その特異的な置換パターンにより、他のアゼチジンとは異なる反応性と安定性を持ち、独特です。 メチルベンジル基は、その親油性と潜在的な生物活性を高めています .

類似化合物との比較

Azetidine: The parent compound with a four-membered ring.

Aziridine: A three-membered nitrogen-containing ring with higher ring strain.

Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain.

Uniqueness: 3-(3-Methylbenzyl)azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other azetidines. Its methylbenzyl group enhances its lipophilicity and potential biological activity .

特性

CAS番号 |

887594-92-5 |

|---|---|

分子式 |

C11H15N |

分子量 |

161.24 g/mol |

IUPAC名 |

3-[(3-methylphenyl)methyl]azetidine |

InChI |

InChI=1S/C11H15N/c1-9-3-2-4-10(5-9)6-11-7-12-8-11/h2-5,11-12H,6-8H2,1H3 |

InChIキー |

FUNFNYONSKLICV-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC=C1)CC2CNC2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[cyclopropane-1,2'-pyrimido[1,2-a]pyrimidine]](/img/structure/B11920249.png)

![6-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11920291.png)